molecular formula C13H20ClN B13348857 (1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride

(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride

Cat. No.: B13348857
M. Wt: 225.76 g/mol
InChI Key: FOAJLLVDCFAXQB-HTKOBJQYSA-N
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Description

(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine precursor reacts with a halogenated cyclopropane intermediate.

    Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and chiral recognition processes.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.

    (1S,2R)-1-(4-Methylphenyl)-2-methylcyclopropan-1-amine hydrochloride: A similar compound with a different substituent on the phenyl ring.

    (1S,2R)-1-(4-Isopropylphenyl)-2-ethylcyclopropan-1-amine hydrochloride: A similar compound with a different alkyl group on the cyclopropane ring.

Uniqueness

(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an isopropyl group and a methyl group on the cyclopropane ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

(1S,2R)-2-methyl-1-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-9(2)11-4-6-12(7-5-11)13(14)8-10(13)3;/h4-7,9-10H,8,14H2,1-3H3;1H/t10-,13+;/m1./s1

InChI Key

FOAJLLVDCFAXQB-HTKOBJQYSA-N

Isomeric SMILES

C[C@@H]1C[C@]1(C2=CC=C(C=C2)C(C)C)N.Cl

Canonical SMILES

CC1CC1(C2=CC=C(C=C2)C(C)C)N.Cl

Origin of Product

United States

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